molecular formula C13H19N3O2 B2469082 2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone CAS No. 2034455-53-1

2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone

Cat. No.: B2469082
CAS No.: 2034455-53-1
M. Wt: 249.314
InChI Key: LSVIBTPHRUAQPK-UHFFFAOYSA-N
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Description

2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone is an organic compound characterized by a complex bicyclic structure containing a pyrazolo and pyrazine ring system, substituted with an ethoxy group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: : The synthesis of 2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone can involve a multi-step process starting with the cyclization of appropriate precursors. One possible route starts with the reaction of 3,4-diaminocyclopentene with ethyl acetoacetate under acidic conditions to form the pyrazolo[1,5-a]pyrazine core. This is followed by selective alkylation with ethyl iodide to introduce the ethoxy group, and finally, oxidation to convert the terminal alcohol to the ethanone group.

  • Route 2: : Another method involves the direct coupling of a pre-synthesized pyrazolo[1,5-a]pyrazine intermediate with an appropriate ethoxy-ethanone reagent under catalytic conditions, utilizing a base such as potassium carbonate and a phase transfer catalyst.

Industrial Production Methods

  • Scale-up Considerations: : In an industrial setting, the synthesis of this compound can be optimized for high yield and purity by controlling the reaction temperature, solvent choice, and reaction time. The use of continuous flow reactors could enhance the efficiency of the multi-step synthesis process, reducing by-products and improving scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The ethoxy group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

  • Reduction: : Reduction of the ethanone moiety could yield secondary alcohols.

  • Substitution: : The pyrazolo[1,5-a]pyrazine core is amenable to electrophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Utilizes reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Involves reagents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Conditions may include the use of halogenated reagents or organolithium compounds under inert atmosphere conditions.

Major Products

  • From Oxidation: : The formation of 2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanal.

  • From Reduction: : The conversion to 2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanol.

Scientific Research Applications

  • Chemistry: : Acts as a building block for the synthesis of more complex molecules, including novel heterocycles.

  • Biology: : Potential use as a probe in biochemical assays due to its unique structure.

  • Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

  • Industry: : Utilized in the development of new materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

Mechanism

  • The compound’s mechanism of action may involve interaction with specific biological targets, such as enzymes or receptors, due to its structural resemblance to naturally occurring ligands or substrates. The pyrazine and pyrazole moieties can engage in hydrogen bonding, π-π interactions, and hydrophobic effects with these targets.

Molecular Targets and Pathways

  • Potential targets include microbial enzymes, signaling proteins involved in inflammation, and receptors in the central nervous system. The exact pathways remain a subject of ongoing research, with studies focusing on elucidating the binding modes and the subsequent biological effects.

Comparison with Similar Compounds

Comparison

  • Compared to other pyrazolo[1,5-a]pyrazine derivatives, 2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone is unique due to the ethoxy and ethanone substituents, which confer distinct chemical properties and reactivity.

Similar Compounds

  • 1-(3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1(7H)-yl)ethanone

  • 2-(1H-pyrazolo[1,5-a]pyrazin-2-yl)ethanol

This compound's intriguing structure and versatile reactivity make it a valuable subject of study across multiple disciplines, promising various applications in scientific research and industrial development.

Properties

IUPAC Name

2-ethoxy-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-18-9-13(17)15-6-7-16-12(8-15)10-4-3-5-11(10)14-16/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVIBTPHRUAQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCN2C(=C3CCCC3=N2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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